N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
Description
N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its complex molecular structure, which includes a fluorophenyl group, an indole moiety, and an epoxyisoindole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C25H22FN3O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(1R,5S,7S)-N-(2-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C25H22FN3O3/c26-17-6-2-4-8-19(17)28-23(30)21-20-9-11-25(32-20)14-29(24(31)22(21)25)12-10-15-13-27-18-7-3-1-5-16(15)18/h1-9,11,13,20-22,27H,10,12,14H2,(H,28,30)/t20-,21?,22+,25-/m0/s1 |
InChI Key |
URBCGUIJNJBRFA-XTMJHDMTSA-N |
Isomeric SMILES |
C1[C@]23C=C[C@H](O2)C([C@@H]3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, including:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions, where a fluorine atom is introduced into the phenyl ring.
Construction of the Epoxyisoindole Core: This step involves cyclization reactions, often using reagents like phthalic anhydride and amines under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of Reaction Conditions: Using high-throughput screening to identify optimal temperatures, solvents, and catalysts.
Scale-Up Processes: Employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with biological targets through hydrogen bonding or π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The epoxyisoindole core may participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- N-(2-bromophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability.
- Biological Activity : The specific substitution pattern may result in unique biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
